Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate
Description
This compound belongs to the pyridopyrazine carbamate class, characterized by a pyrido[2,3-b]pyrazine core substituted at positions 3, 6, and 6. The 3-methyl group contributes steric and electronic effects, while the ethyl carbamate at position 6 enhances solubility. The 8-position features a (5-(diethylamino)pentan-2-yl)amino side chain, which may influence binding to biological targets such as FtsZ, a bacterial cytoskeletal protein implicated in cell division .
Properties
CAS No. |
21271-70-5 |
|---|---|
Molecular Formula |
C20H32N6O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
ethyl N-[8-[5-(diethylamino)pentan-2-ylamino]-3-methylpyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C20H32N6O2/c1-6-26(7-2)11-9-10-14(4)22-16-12-17(25-20(27)28-8-3)24-19-18(16)21-13-15(5)23-19/h12-14H,6-11H2,1-5H3,(H2,22,23,24,25,27) |
InChI Key |
PSLLLUJWHYCIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC(=NC2=NC(=CN=C12)C)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate involves multiple steps, including cyclization and ring annulation reactions . One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow synthesis.
Chemical Reactions Analysis
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It has been studied for its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make it a valuable scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets and pathways . For instance, some pyridopyrazine derivatives have been shown to inhibit kinase activity, which is crucial for cell signaling and growth . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Extrapolated from compound 9 due to structural similarity.
†Calculated from molecular formula.
Structural Variations and Physicochemical Impact
- Pyridopyrazine Core Substituents: Methyl vs. Ethyl (Compounds 9 vs. 10): Replacing 2,3-dimethyl (9) with 2,3-diethyl (10) reduces melting point (181–184°C → 55–60°C), likely due to decreased crystallinity from bulkier ethyl groups. Molecular weight increases by ~28 Da, affecting solubility . Aromatic vs. Aliphatic (Compounds 9 vs. However, yields drop (36% → 24–47%), suggesting synthetic challenges with aromatic diketones .
Side Chain Modifications :
Spectroscopic Characteristics
- ¹H NMR :
- Mass Spectrometry : HRMS data confirms precise molecular weights, critical for validating synthetic routes .
Biological Activity
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
1. Synthesis and Structural Characteristics
The compound belongs to the pyrido[2,3-b]pyrazine family, which has been studied for various biological activities. The synthesis generally involves multi-step organic reactions, including carbamate formation and substitution reactions to introduce the diethylamino and pentan-2-yl groups. This structural complexity contributes to its unique biological profile.
2.1 Antiviral Activity
Research indicates that derivatives of pyrido[2,3-b]pyrazines exhibit antiviral properties. For instance, compounds with similar structures have shown inhibitory effects on the Hepatitis C virus (HCV), specifically targeting the NS5B RNA-dependent RNA polymerase (RdRp). One derivative demonstrated an IC50 value of 58 μM against RdRp, suggesting potential for further optimization in antiviral drug development .
2.2 Anticancer Properties
Pyrido[2,3-b]pyrazine derivatives have also been investigated for anticancer activity. Some studies report that these compounds can inhibit key signaling pathways involved in cancer cell proliferation. For example, certain derivatives have been identified as modulators of receptor tyrosine kinases and serine/threonine kinases, which are crucial in tumor growth and metastasis .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Kinase Inhibition : The compound may inhibit various kinases involved in cellular signaling pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular responses to external stimuli.
4.1 Study on Antiviral Efficacy
In a study focusing on antiviral activity, researchers synthesized several derivatives of pyrido[2,3-b]pyrazines and tested their efficacy against HCV. The most potent compound exhibited an IC50 value significantly lower than existing antiviral agents, indicating a promising lead for further development .
4.2 Cancer Cell Proliferation Inhibition
Another investigation assessed the effects of pyrido[2,3-b]pyrazine derivatives on cancer cell lines. The results showed that certain compounds could reduce cell viability by inducing apoptosis in a dose-dependent manner. This suggests that this compound might be effective in treating specific cancers through targeted cellular mechanisms .
5. Comparative Data Table
| Compound | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | HCV RdRp Inhibition | 58 | |
| Compound B | Cancer Cell Viability | <10 | |
| Compound C | Kinase Inhibition | 12 |
6. Conclusion
This compound presents a promising avenue for pharmaceutical development due to its diverse biological activities, particularly in antiviral and anticancer domains. Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
